molecular formula C5H7ClO2S B1282041 3-(acetylsulfanyl)propanoyl chloride CAS No. 41345-72-6

3-(acetylsulfanyl)propanoyl chloride

Cat. No.: B1282041
CAS No.: 41345-72-6
M. Wt: 166.63 g/mol
InChI Key: XEYWOETXQNDSED-UHFFFAOYSA-N
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Description

3-(acetylsulfanyl)propanoyl chloride is a chemical compound with the molecular formula C5H7ClO2S and a molecular weight of 166.63 g/mol. . This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-(acetylsulfanyl)propanoyl chloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of other chemicals and materials, serving as a building block for more complex compounds.

Preparation Methods

The synthesis of 3-(acetylsulfanyl)propanoyl chloride involves several steps. One common method includes the reaction of 3-chloro-3-oxopropyl chloride with ethanethiol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-(acetylsulfanyl)propanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form corresponding acids and alcohols.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-(acetylsulfanyl)propanoyl chloride can be compared with other similar compounds such as:

    3-Acetylthio-2-methylpropanoic acid chloride: This compound has a similar structure and undergoes comparable chemical reactions.

    Ethanethioic acid, S-(3-chloro-2-methyl-3-oxopropyl) ester: Another related compound with similar properties and applications.

The uniqueness of this compound lies in its specific chemical structure and the resulting reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

S-(3-chloro-3-oxopropyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2S/c1-4(7)9-3-2-5(6)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYWOETXQNDSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513549
Record name S-(3-Chloro-3-oxopropyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41345-72-6
Record name S-(3-Chloro-3-oxopropyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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